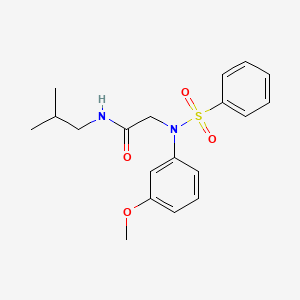
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NBI-74330, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives, which have been found to possess a wide range of biological activities. NBI-74330 has been shown to have promising effects in various scientific research applications, including neuroprotection, anti-inflammatory, and anti-cancer activities.
Mecanismo De Acción
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects through multiple mechanisms of action. In neuroprotection, this compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In anti-inflammatory research, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. In anti-cancer research, this compound has been found to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In neuroprotection, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. In anti-inflammatory research, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as macrophages and T cells. In anti-cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for lab experiments is its high purity and stability, which allows for accurate dosing and reliable results. Another advantage is its broad range of biological activities, which makes it suitable for studying multiple pathways and diseases. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Another direction is to explore its potential as an anti-inflammatory agent in human clinical trials. Additionally, more research is needed to understand the mechanisms underlying its anti-cancer effects and to identify potential drug targets for cancer therapy. Finally, there is a need for more cost-effective synthesis methods to make this compound more accessible for research purposes.
Métodos De Síntesis
The synthesis of N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-isobutylglycine with 3-methoxybenzoyl chloride, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various scientific research fields. In neuroprotection, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In animal models of Parkinson's disease, this compound has been found to improve motor function and reduce neurodegeneration. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In anti-cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast cancer and leukemia.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)13-20-19(22)14-21(16-8-7-9-17(12-16)25-3)26(23,24)18-10-5-4-6-11-18/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBRZFNRPUMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
![N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4920870.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)
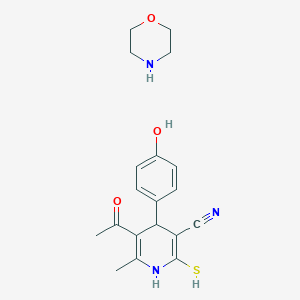

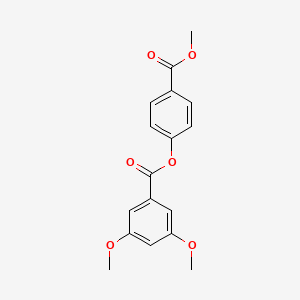
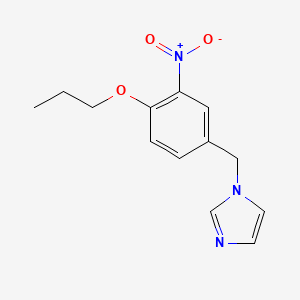

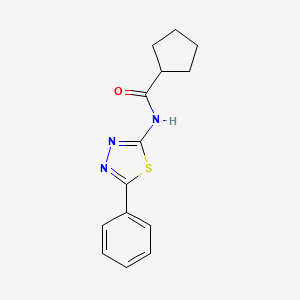
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)
